Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound with a complex structure. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by its tert-butyl group, aminomethyl group, and azabicyclo[2.2.2]octane framework, which contribute to its reactivity and functionality in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate with formaldehyde and an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has a wide range of scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar bicyclic structure but different functional groups.
Quinuclidine: Another bicyclic amine with structural similarities but distinct chemical properties.
Uniqueness
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic framework. This uniqueness imparts distinct reactivity and functionality, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMYCGMSOPRMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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